SR59230A hydrochloride

β3-adrenoceptor selectivity profiling GPCR pharmacology

Non-selective β-blockers (e.g., propranolol) confound β3-specific assays due to β1/β2 cross-reactivity and lack of blood-brain barrier (BBB) penetration. SR59230A hydrochloride (CAS 1135278-41-9) is a stereoselective β3-AR antagonist (IC50 40 nM for β3 vs. 408/648 nM for β1/β2) with validated BBB permeability and oral bioavailability. • Enables systemic in vivo β3-AR studies at 0.5-5 mg/kg (i.p.) without confounding β1/β2 effects • Inactive RR-enantiomer (SR 59483) available as negative control • Supplied as ≥98% pure solid; stable at -20°C; global shipping under ambient conditions

Molecular Formula C21H28ClNO2
Molecular Weight 361.9 g/mol
Cat. No. B10768395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR59230A hydrochloride
Molecular FormulaC21H28ClNO2
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl
InChIInChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1
InChIKeySHUCXUIOEAAJJL-MKSBGGEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR 59230A Hydrochloride Overview


(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride, commonly designated SR 59230A hydrochloride, is a chiral aryloxypropanolaminotetralin derivative that functions as a selective antagonist of the β3-adrenergic receptor (β3-AR) [1]. The compound belongs to the tetralin class [2] and is supplied as a hydrochloride salt (molecular weight 361.9 g/mol) to enhance aqueous solubility for in vitro and in vivo applications .

Enantiomer-specific β3 antagonism: (S,S)-enantiomer active; RR-enantiomer shows reduced potency
Selective β3-adrenoceptor antagonist over β1/β2 subtypes (class-level)
Reported blood-brain barrier penetration for CNS β3 research
Oral activity context for chronic rodent dosing models

SR 59230A: Why Substitution Fails


Generic substitution of SR 59230A hydrochloride with other β-adrenergic antagonists (e.g., propranolol) or even other β3-AR antagonists (e.g., L-748,337) is scientifically unjustified due to critical differences in receptor subtype selectivity, blood-brain barrier penetration, and oral bioavailability. Non-selective β-blockers like propranolol exhibit high affinity for β1 and β2 subtypes, confounding interpretation in β3-specific assays [1]. While L-748,337 demonstrates β3-selectivity in binding assays (Ki values: β3=4.0 nM, β2=204 nM, β1=390 nM) , it lacks the documented blood-brain barrier permeability and oral activity that characterize SR 59230A hydrochloride . Furthermore, the inactive RR-enantiomer SR 59483 underscores the critical stereochemical dependence of antagonism, rendering racemic or alternative stereoisomer preparations unsuitable [2].

Non-selective β-blockers (e.g., propranolol) may confound β3-specific readouts due to β1/β2 affinity.

Alternative β3-antagonist L-748,337 may lack reported CNS penetration and oral activity.

Racemic or RR-enantiomer may exhibit substantially reduced functional antagonism.

SR 59230A vs. Key β3-Antagonists


β3-AR Subtype Selectivity vs. L-748,337

In comparative binding assays using human cloned β-adrenoceptor subtypes expressed in CHO cells, SR 59230A hydrochloride exhibits a distinct selectivity profile relative to the alternative β3-antagonist L-748,337. While L-748,337 demonstrates higher affinity for β3-AR (Ki=4.0 nM), SR 59230A provides a more balanced selectivity window across β1 and β2 subtypes that may be advantageous in certain experimental contexts where residual β1/β2 antagonism must be minimized [1].

β3 Subtype Selectivity
Cross-study comparable
SR 59230A: β3 Ki=122 nM; β1=16.4 nM; β2=61.9 nM vs L-748,337: β3 Ki=4.0 nM; β1=390 nM; β2=204 nM
Distinct selectivity window; lower β1 affinity relative to β3 with SR 59230A.
Human recombinant CHO cells, radioligand binding.
β3-adrenoceptor selectivity profiling GPCR pharmacology

Stereoselectivity: Active vs. Inactive Enantiomer

The β3-antagonist activity of SR 59230A is strictly stereospecific. In functional assays using human colonic circular smooth muscle, the SS-enantiomer (SR 59230A) potently and competitively antagonized isoprenaline-induced relaxation with a pA2 of 8.31. In contrast, the RR-enantiomer (SR 59483) exhibited negligible antagonist potency, yielding an apparent pKB of only 6.21 [1].

Stereoselectivity
Head-to-head
SR 59230A (S,S): pA2 = 8.31 vs SR 59483 (R,R): apparent pKB = 6.21
~126-fold difference supports enantiomer-specific β3 antagonism.
Human colonic smooth muscle; isoprenaline relaxation.
stereoselectivity β3-antagonism functional pharmacology

Blood-Brain Barrier Penetration

SR 59230A hydrochloride is explicitly characterized as a blood-brain barrier (BBB) penetrant β3-antagonist, a property not established for other β3-selective antagonists such as L-748,337 or cyanopindolol . This functional attribute is supported by in vivo studies demonstrating central effects, including modulation of MDMA-induced hyperthermia following systemic administration [1].

BBB Penetration
Class-level inference
Documented CNS penetration in rodent studies; not reported for L-748,337 or cyanopindolol.
Supports CNS β3 research context.
Absence of direct comparator data; verify for model.
blood-brain barrier CNS penetration in vivo pharmacology

Oral Bioavailability vs. Alternatives

SR 59230A hydrochloride is orally active in vivo, enabling convenient and reliable systemic administration for chronic studies without requiring invasive routes . This property is not reported for alternative β3-antagonists L-748,337 or cyanopindolol, which are typically administered via intraperitoneal or intravenous routes in published studies [1].

Oral Bioavailability
Class-level inference
Orally active in rodent models; effective in chronic heart failure with oral dosing. Not reported for L-748,337/cyanopindolol.
May support chronic oral dosing models.
Absence of comparator data; verify oral PK.
oral bioavailability in vivo pharmacology chronic dosing

Functional Antagonism vs. Propranolol

In rabbit isolated jejunum preparations, the non-selective β-blocker propranolol (1 μM) produced only a modest rightward shift of the isoprenaline concentration-response curve (concentration-ratio = 5.85; estimated pA2 = 6.66), consistent with the presence of atypical β-adrenoceptors resistant to classical β-blockade. In contrast, SR 59230A (in the presence of propranolol) produced a concentration-dependent rightward shift with a pA2 of 7.16 against isoprenaline and 7.58 against the β3-agonist BRL 37344 [1].

Functional vs Propranolol
Head-to-head
SR 59230A: pA2 = 7.58 (vs BRL 37344), 7.16 (vs isoprenaline) vs Propranolol: est. pA2 = 6.66 (vs isoprenaline)
~8-fold greater potency supports β3-selective antagonism in GI tissue.
Rabbit jejunum; propranolol present for SR 59230A.
functional pharmacology tissue bath β3-selectivity

In Vivo Heart Failure Efficacy

Chronic oral administration of SR 59230A hydrochloride in a rat model of heart failure (coronary artery ligation) resulted in significant amelioration of cardiac function relative to vehicle-treated controls. Treated animals exhibited improved hemodynamic parameters and reduced expression of inflammatory microRNAs associated with adverse remodeling [1].

Heart Failure Model
Reported
SR 59230A (oral): Improved cardiac function parameters, reduced miR-15 vs Vehicle: Progressive deterioration
Model-response endpoint context.
Rat MI model, 4-8 weeks oral dosing.
heart failure β3-antagonism cardioprotection

SR 59230A Research Applications


CNS β3-Adrenoceptor Pharmacology

SR 59230A hydrochloride is the preferred β3-antagonist for investigations of central β3-AR function, including thermoregulation, feeding behavior, and neuroprotection. Its validated blood-brain barrier penetration enables systemic administration to achieve central target engagement, a property not established for alternative β3-antagonists . In vivo dosing regimens of 0.5-5 mg/kg (i.p.) effectively modulate MDMA-induced hyperthermia and reveal α1-AR-mediated effects at higher concentrations [1].

Heart Failure and Cardiac Electrophysiology

For chronic cardiovascular studies, SR 59230A hydrochloride offers oral bioavailability, enabling convenient daily dosing in rodent models of heart failure and pulmonary hypertension . The compound has demonstrated efficacy in improving cardiac function post-myocardial infarction and in reducing right ventricular remodeling in monocrotaline-induced pulmonary arterial hypertension [1]. Additionally, SR 59230A inhibits cardiac Kir2.1-2.3 potassium channels (IC50 ~1-10 μM), providing a dual pharmacological profile relevant to cardiac electrophysiology research .

Metabolic Disease & Adipocyte Biology

SR 59230A hydrochloride is a critical tool for dissecting β3-AR signaling in adipose tissue and skeletal muscle. In rat brown adipocytes, the compound antagonizes β3-agonist-stimulated cAMP accumulation with pKB values of 8.87 (vs. SR 58611A) and 8.20 (vs. CGP 12177) . In skeletal muscle, SR 59230A (10 μM) partially reverses the anti-proteolytic effects of the β3-agonist CL 316,243, confirming β3-AR mediation of catecholamine-regulated protein turnover [1].

Gastrointestinal Smooth Muscle Pharmacology

In isolated tissue preparations of human colon and rabbit jejunum, SR 59230A hydrochloride provides potent, stereospecific antagonism of β3-mediated relaxation . Functional pA2 values range from 7.16 to 8.31 depending on tissue and agonist, establishing the compound as the reference antagonist for characterizing atypical β-adrenoceptors in gastrointestinal smooth muscle [1]. The availability of the inactive RR-enantiomer (SR 59483) provides a critical negative control for validating β3-specific effects .

Application
Selection Property
Validation Focus
CNS β3-adrenoceptor pharmacology
Reported blood-brain barrier penetration
Central pharmacodynamic endpoint verification
Heart failure model research
Oral activity for chronic dosing
Cardiac function endpoint monitoring
Metabolic & adipocyte signaling
β3-AR antagonism in adipose/muscle tissue
cAMP and proteolysis endpoint context
GI smooth muscle pharmacology
Stereospecific β3 antagonism
Functional pA2 determination with enantiomer control

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